molecular formula C12H17BrO B3292371 Benzenehexanol, 4-bromo- CAS No. 877926-53-9

Benzenehexanol, 4-bromo-

Cat. No.: B3292371
CAS No.: 877926-53-9
M. Wt: 257.17 g/mol
InChI Key: YSYLFPUWBJGPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenehexanol, 4-bromo- is an organic compound with the molecular formula C12H17BrO It is a derivative of benzenehexanol where a bromine atom is substituted at the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenehexanol, 4-bromo- typically involves the bromination of benzenehexanol. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually performed under controlled conditions to ensure selective bromination at the fourth position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of Benzenehexanol, 4-bromo- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: Benzenehexanol, 4-bromo- can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of benzenehexanol.

    Substitution: Benzenehexanol, 4-bromo- can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.

Major Products:

    Oxidation: Formation of 4-bromo-benzenehexanone or 4-bromo-benzenehexanal.

    Reduction: Formation of benzenehexanol.

    Substitution: Formation of various substituted benzenehexanol derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenehexanol, 4-bromo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenehexanol, 4-bromo- involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, the hydroxyl group in benzenehexanol can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • Benzenehexanol
  • Benzenehexanol, 2-bromo-
  • Benzenehexanol, 3-bromo-

Comparison: Benzenehexanol, 4-bromo- is unique due to the specific position of the bromine atom, which influences its chemical reactivity and properties. Compared to other brominated benzenehexanol derivatives, the 4-bromo- compound may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

6-(4-bromophenyl)hexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c13-12-8-6-11(7-9-12)5-3-1-2-4-10-14/h6-9,14H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYLFPUWBJGPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735974
Record name 6-(4-Bromophenyl)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877926-53-9
Record name 6-(4-Bromophenyl)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenehexanol, 4-bromo-
Reactant of Route 2
Reactant of Route 2
Benzenehexanol, 4-bromo-
Reactant of Route 3
Reactant of Route 3
Benzenehexanol, 4-bromo-
Reactant of Route 4
Reactant of Route 4
Benzenehexanol, 4-bromo-
Reactant of Route 5
Reactant of Route 5
Benzenehexanol, 4-bromo-
Reactant of Route 6
Reactant of Route 6
Benzenehexanol, 4-bromo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.